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Compound of Interest

Compound Name: VUF-5574

Cat. No.: B1684069 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for VUF-5574, a potent and selective antagonist of the

human adenosine A3 receptor.

VUF-5574 is a valuable research tool for investigating the physiological and pathophysiological

roles of the adenosine A3 receptor (A3R). Its high selectivity makes it suitable for a range of in

vitro and in vivo studies. This document outlines purchasing information, key experimental

protocols, and the primary signaling pathway associated with A3R antagonism by VUF-5574.

Purchasing and Storage Information
VUF-5574 is available from several commercial suppliers. The following table summarizes key

purchasing and storage information.
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Parameter Value Source(s)

Chemical Name
N-(2-Methoxyphenyl)-N'-[2-(3-

pyridinyl)-4-quinazolinyl]-urea
Tocris Bioscience

CAS Number 280570-45-8

MedchemExpress, Clinivex,

APExBIO, BioCrick, Tocris

Bioscience

Molecular Formula C21H17N5O2
Clinivex, APExBIO, Tocris

Bioscience

Molecular Weight 371.39 g/mol
Clinivex, APExBIO, Tocris

Bioscience

Purity ≥98% (HPLC) Tocris Bioscience

Formulation White solid APExBIO

Storage (Solid) Store at room temperature. Tocris Bioscience

Storage (Stock Solution)

-20°C for short-term (months),

-80°C for long-term (up to 6

months).[1]

MedchemExpress

Key Applications and Protocols
VUF-5574 has been utilized in various experimental settings to elucidate the function of the

adenosine A3 receptor. Below are detailed protocols for key applications.

Competitive Radioligand Binding Assay for A3R Affinity
Determination
This protocol is designed to determine the binding affinity (Ki) of VUF-5574 for the human

adenosine A3 receptor through competition with a radiolabeled ligand.

Experimental Workflow:
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Preparation

Incubation Separation & Counting Data Analysis

Prepare cell membranes
expressing human A3R

Incubate membranes, radioligand,
and VUF-5574

Prepare radioligand
(e.g., [125I]AB-MECA)

Prepare serial dilutions
of VUF-5574

Separate bound from free
radioligand via filtration

Wash filters to remove
non-specific binding

Quantify bound radioactivity
using a gamma counter

Plot % inhibition vs.
VUF-5574 concentration Calculate IC50 and Ki values

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human

adenosine A3 receptor (e.g., CHO-K1 or HEK293-T cells).

Reagents:

Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

Radioligand: A known A3R agonist or antagonist, such as [125I]AB-MECA.

Non-specific Binding Control: A high concentration of a non-radiolabeled A3R agonist

(e.g., 10 µM NECA).

VUF-5574: Prepare a stock solution in DMSO and perform serial dilutions in the binding

buffer.

Assay Procedure:
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In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand,

and varying concentrations of VUF-5574.

For total binding, omit VUF-5574. For non-specific binding, add the non-specific binding

control.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Separation and Counting:

Rapidly filter the contents of each well through a glass fiber filter mat using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

Wash the filters multiple times with ice-cold binding buffer to minimize non-specific

binding.

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Calculate the percentage of specific binding at each concentration of VUF-5574.

Plot the percentage of specific binding against the logarithm of the VUF-5574
concentration.

Determine the IC50 value (the concentration of VUF-5574 that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Quantitative Data:
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Parameter Value

Ki (human A3R) 4.03 nM[1]

Selectivity >2500-fold selective over A1 and A2A receptors

Inhibition of Adenosine-Induced ERK1/2
Phosphorylation
This protocol details a cell-based assay to measure the antagonistic effect of VUF-5574 on

adenosine-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Workflow:

Cell Preparation Treatment Detection Data Analysis

Culture cells expressing
A3R (e.g., porcine coronary
artery smooth muscle cells)

Plate cells in a
multi-well plate

Pre-treat cells with
VUF-5574

Stimulate with an
A3R agonist (e.g., adenosine)

Lyse cells to
extract proteins

Perform Western blot
for phospho-ERK1/2 and

total ERK1/2
Quantify band intensities Normalize phospho-ERK1/2

to total ERK1/2

Click to download full resolution via product page

Caption: Workflow for an ERK1/2 phosphorylation assay.

Protocol:

Cell Culture: Culture a suitable cell line, such as isolated porcine coronary artery smooth

muscle cells, that endogenously expresses the adenosine A3 receptor.

Cell Plating: Seed the cells in a multi-well plate and grow to a confluent monolayer.

Treatment:

Pre-incubate the cells with VUF-5574 (e.g., 100 nM) for a defined period (e.g., 30

minutes).
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Stimulate the cells with an A3R agonist (e.g., adenosine) for a short duration (e.g., 5-15

minutes). Include appropriate controls (vehicle, agonist alone, VUF-5574 alone).

Protein Extraction:

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

Collect the cell lysates and determine the protein concentration.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

nitrocellulose or PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK1/2).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Data Analysis:

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Compare the normalized p-ERK1/2 levels between different treatment groups to determine

the inhibitory effect of VUF-5574.

Expected Outcome: VUF-5574 is expected to decrease the adenosine-induced increase in

ERK1/2 phosphorylation.
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In Vitro Model of Ischemia in Rat Hippocampal Slices
This protocol describes the use of VUF-5574 in an in vitro model of ischemia using organotypic

rat hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD).

Protocol:

Organotypic Hippocampal Slice Culture:

Prepare hippocampal slices from young rats (e.g., P7-P10) and culture them on

membrane inserts.

Maintain the cultures for a period to allow for stabilization (e.g., 7-14 days).

Oxygen-Glucose Deprivation (OGD):

To induce ischemia-like conditions, replace the normal culture medium with a glucose-free

medium.

Transfer the slice cultures to an anaerobic chamber with a controlled gas mixture (e.g.,

95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).

VUF-5574 Treatment:

VUF-5574 (e.g., 100 nM) can be applied before, during, or after the OGD period,

depending on the experimental question.

Reperfusion and Assessment of Neuronal Damage:

After OGD, return the slices to a normoxic environment with regular, glucose-containing

medium.

Assess neuronal damage at various time points after OGD (e.g., 24, 48, 72 hours).

Neuronal damage can be quantified by measuring the uptake of a fluorescent dye that

enters dead cells, such as propidium iodide (PI).

Data Analysis:
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Capture fluorescent images of the PI staining in the different regions of the hippocampus

(e.g., CA1, CA3, DG).

Quantify the fluorescence intensity to determine the extent of cell death.

Compare the level of neuronal damage in slices treated with VUF-5574 to control slices

(OGD without VUF-5574).

Expected Outcome: As an A3R antagonist, VUF-5574 may modulate the extent of neuronal

damage induced by OGD, providing insights into the role of A3R in ischemic brain injury.

Adenosine A3 Receptor Signaling Pathway
VUF-5574 acts by blocking the adenosine A3 receptor, a G protein-coupled receptor (GPCR).

The A3R can couple to different G proteins, primarily Gi and Gq, leading to the modulation of

various downstream signaling cascades.
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Caption: Adenosine A3 Receptor Signaling Pathways.
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Pathway Description:

Gi-Coupled Pathway: Upon activation by adenosine, the A3R activates the inhibitory G

protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gq-Coupled Pathway: The A3R can also couple to Gq, activating phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC).

Downstream Effects: These signaling cascades can influence a variety of cellular processes,

including the activation of the MAPK/ERK pathway, which plays a role in cell proliferation and

survival.

By blocking the binding of adenosine to the A3R, VUF-5574 prevents the initiation of these

downstream signaling events, making it a powerful tool to study the roles of this receptor in

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684069?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

